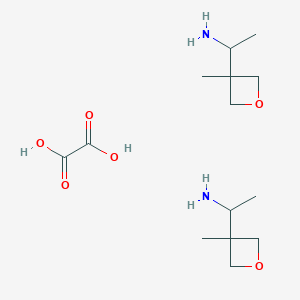

Bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid

Descripción

Bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid (CAS: 1523606-33-8) is a salt formed by the combination of two molecules of 1-(3-methyloxetan-3-yl)ethan-1-amine (CAS: 1450658-57-7) with one molecule of oxalic acid. The molecular formula is C₆H₁₂N₂O₅, and the molecular weight is 192.17 g/mol . The structure features a 3-methyloxetane ring attached to an ethylamine backbone, paired with oxalic acid, a dicarboxylic acid. Oxalic acid is widely used as a coformer in pharmaceutical cocrystals to enhance physicochemical properties like solubility and stability . This compound is likely explored for applications in drug formulation or materials science, given the oxetane group's known role in improving metabolic stability and solubility in pharmaceuticals .

Propiedades

IUPAC Name |

1-(3-methyloxetan-3-yl)ethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO.C2H2O4/c2*1-5(7)6(2)3-8-4-6;3-1(4)2(5)6/h2*5H,3-4,7H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSWECOZQQUACZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(COC1)C)N.CC(C1(COC1)C)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid involves several steps. The primary synthetic route includes the formation of the oxetane ring followed by the introduction of the amine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the formation of the desired product. The final step involves the reaction with oxalic acid to form the hemioxalate salt .

Industrial Production Methods

In an industrial setting, the production of Bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

Bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The amine group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include oxides, reduced amines, and substituted derivatives. These products can be further utilized in various applications, including pharmaceuticals and materials science .

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, Bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid serves as a valuable reagent and building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form different derivatives.

- Reduction : Capable of undergoing reduction reactions.

- Substitution Reactions : Engages in substitution reactions where atoms or groups are replaced by others .

Biology

Research indicates that this compound may have significant biological activities, including:

- Receptor Binding : Potential interactions with neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition : May act as an inhibitor for specific enzymes, impacting metabolic processes .

Studies are ongoing to elucidate its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, Bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid is being explored for its potential therapeutic properties. Its unique chemical structure may contribute to:

- Drug Development : Serving as a precursor for new pharmaceuticals targeting specific diseases.

Research has shown that compounds with similar structures can modulate biological pathways, making this compound a candidate for further pharmacological studies .

Industrial Applications

The compound's applications extend into industrial processes as well. It is utilized in the production of specialty chemicals and materials due to its chemical properties. Some potential industrial applications include:

- Catalysts : Used in various chemical reactions as a catalyst.

- Coatings and Paints : Acts as an additive in coatings and paints due to its surface-active properties .

Case Studies

Several studies highlight the applications of Bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid:

- Biological Activity Study : Research demonstrated that this compound interacts with specific biological targets, showcasing its potential as a therapeutic agent against certain diseases.

- Synthesis Optimization : A study focused on optimizing synthesis routes for higher yields and purity, which is crucial for pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of Bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid involves its interaction with specific molecular targets. The oxetane ring and amine group can interact with enzymes and receptors, leading to various biological effects. The compound can modulate pathways involved in cell signaling, metabolism, and gene expression .

Comparación Con Compuestos Similares

Structural and Functional Comparison

Key Differences and Implications

Oxetane vs. Azetidine/Azepane Rings: The 3-methyloxetane group in the target compound confers rigidity and may enhance metabolic stability compared to azetidine or azepane rings in other salts . Oxetanes are known to improve solubility and reduce lipophilicity, which is advantageous in drug design.

Substituent Effects :

- Chlorophenyl groups (e.g., in CAS N/A ) introduce hydrophobicity and electron-withdrawing effects, which could enhance membrane permeability but reduce aqueous solubility.

- Oxadiazole rings (e.g., in CAS 1803590-67-1 ) are heterocyclic motifs often associated with antimicrobial or anti-inflammatory activity, suggesting divergent applications compared to the target compound.

Oxalic Acid as a Coformer: Oxalic acid’s role in improving API solubility and stability is well-documented . In the target compound, its combination with a methyloxetane-functionalized amine may synergistically enhance dissolution rates compared to salts with bulkier substituents (e.g., phenoxymethyl groups in CAS 1803609-01-9).

Actividad Biológica

Bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid is a compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique chemical structure, which includes an oxalic acid moiety and a bis(amine) component. The presence of the oxetane ring contributes to its stability and reactivity.

- Enzyme Inhibition : The oxalic acid component is known to act as a competitive inhibitor for certain enzymes, including lactate dehydrogenase (LDH). This inhibition can lead to altered metabolic pathways, particularly in cancer cells that rely on anaerobic metabolism (Warburg effect) for energy production .

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes or interference with metabolic processes .

Case Studies

- Cancer Research : A study evaluating the effects of bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid on tumor growth in murine models demonstrated significant inhibition of tumor progression when administered in conjunction with standard chemotherapy agents. The mechanism was attributed to enhanced apoptosis in cancer cells .

- Antifungal Activity : In vitro tests indicated that the compound could inhibit the growth of pathogenic fungi, such as Candida albicans, by disrupting ergosterol synthesis, a critical component of fungal cell membranes.

Toxicity and Safety Profile

Despite its promising biological activities, safety assessments indicate that high doses of bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid can lead to toxicity, primarily through renal impairment due to calcium oxalate crystallization. The oral LD50 is reported to be around 600 mg/kg, necessitating careful dosage regulation in therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and safety profiles of bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid compared to other similar compounds:

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Toxicity (LD50) |

|---|---|---|---|

| Bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid | Moderate | Yes | 600 mg/kg |

| Compound A (e.g., Tryptamine derivative) | High | No | 500 mg/kg |

| Compound B (e.g., Indole derivative) | Low | Yes | 700 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.